Impact of Methoxy Position on nNOS Inhibitory Activity
The substitution pattern on the phenyl ring is critical for biological activity. A head-to-head SAR study revealed that the 3-methoxyphenyl derivative (compound 18a) was unable to modify nNOS activity, in stark contrast to the 2-amino-5-methoxyphenyl derivative (compound 15a) which displayed potent nNOS inhibitory activity. This demonstrates that the 3-methoxy positioning leads to a complete loss of function at this target, highlighting the functional specificity of the substitution pattern [1].
| Evidence Dimension | nNOS enzyme inhibition activity |
|---|---|
| Target Compound Data | No modification of nNOS activity |
| Comparator Or Baseline | 2-acetamido-4-(2-amino-5-methoxyphenyl)-4-oxobutyric acid (Compound 15a) |
| Quantified Difference | Loss of function; target compound is inactive |
| Conditions | In vitro assay on nNOS activity in rat striatum |
Why This Matters
This functional specificity is crucial for researchers needing a control or an inactive analog for SAR studies targeting nNOS, preventing misinterpretation of data from an improperly chosen analog.
- [1] Encarnación Camacho, Josefa León, Adoración Carrión, et al. Inhibition of nNOS Activity in Rat Brain by Synthetic Kynurenines: Structure−Activity Dependence. Journal of Medicinal Chemistry 2002, 45 (2), 263-274. DOI: 10.1021/jm010916w. View Source
